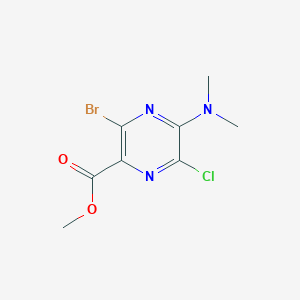

Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate

Description

Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate (CAS: 21874-50-0) is a halogenated pyrazine derivative with the molecular formula C₈H₉BrClN₃O₂ and a molecular weight of 294.53 g/mol . The compound features a pyrazine core substituted with bromine at position 3, chlorine at position 6, a dimethylamino group at position 5, and a methyl ester at position 2. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for generating heterocyclic scaffolds. The compound is stored under dry conditions at 2–8°C to ensure stability, though its reactivity profile (e.g., susceptibility to hydrolysis or nucleophilic substitution) remains understudied .

Properties

IUPAC Name |

methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3O2/c1-13(2)7-6(10)11-4(5(9)12-7)8(14)15-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWQNNKIXFHXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(N=C1Cl)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901176108 | |

| Record name | Methyl 3-bromo-6-chloro-5-(dimethylamino)-2-pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21874-50-0 | |

| Record name | Methyl 3-bromo-6-chloro-5-(dimethylamino)-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21874-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-6-chloro-5-(dimethylamino)-2-pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology: In biological research, the compound is used to study enzyme inhibition and as a tool in molecular biology to understand cellular processes.

Industry: In the chemical industry, it is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

To contextualize its utility, this section compares the target compound with four structurally analogous pyrazine carboxylates, focusing on substituent effects, physicochemical properties, and applications.

Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS: 6966-01-4)

- Molecular Formula : C₆H₆BrN₃O₂

- Molecular Weight : 244.04 g/mol

- Key Differences: Replaces the dimethylamino group (position 5) and chlorine (position 6) with an amino group (position 3) and bromine (position 6). The amino group enhances nucleophilicity, making it more reactive in coupling reactions compared to the dimethylamino analogue. Applications: Used in synthesizing kinase inhibitors and antimicrobial agents due to its versatile amino-bromo substitution pattern .

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate (CAS: 1503-04-4)

- Molecular Formula : C₆H₆ClN₃O₃

- Molecular Weight : 203.58 g/mol

- The hydroxyl group may limit solubility in nonpolar solvents but enhances interactions in biological targets (e.g., enzyme active sites). Applications: Explored in antitubercular drug candidates due to its hydrogen-bonding capability .

Methyl 6-chloro-3-fluoro-5-(methylamino)pyrazine-2-carboxylate (CAS: 2893978-94-2)

- Molecular Formula : C₇H₇ClFN₃O₂

- Molecular Weight : 219.6 g/mol

- Key Differences: Substitutes bromine (position 3) with fluorine and dimethylamino (position 5) with methylamino. Fluorine’s electronegativity enhances metabolic stability and bioavailability, while methylamino provides a less sterically hindered amine for derivatization. Applications: Investigated in fluorinated drug analogs for CNS disorders .

Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS: 1211518-61-4)

- Molecular Formula : C₇H₇BrN₂O₂

- Molecular Weight : 243.05 g/mol

- Key Differences: Replaces chlorine (position 6) and dimethylamino (position 5) with a methyl group. The methyl group reduces electronic complexity but improves stability under acidic conditions. Applications: Widely used in agrochemicals (e.g., herbicides) and as a ligand in catalytic systems .

Data Table: Comparative Analysis of Key Parameters

Research Findings and Substituent Impact Analysis

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound enhances solubility in polar aprotic solvents, whereas fluorine (electron-withdrawing) in CAS 2893978-94-2 improves oxidative stability .

- Halogen Effects : Bromine’s larger atomic radius (vs. chlorine or fluorine) increases steric hindrance, slowing nucleophilic aromatic substitution but favoring Suzuki-Miyaura cross-coupling reactions .

- Amino Group Reactivity: Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4) undergoes faster Buchwald-Hartwig amination than the dimethylamino analogue due to reduced steric bulk .

Biological Activity

Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate is a compound belonging to the pyrazine family, characterized by its unique structure featuring bromine and chlorine substituents, along with a dimethylamino group. This compound is recognized for its potential biological activity, particularly in enzyme inhibition and molecular biology applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 21874-50-0 |

| Molecular Formula | C8H9BrClN3O2 |

| Molecular Weight | 294.53 g/mol |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The specific pathways and effects depend on the biological system in which it is applied. For example, it has been noted for its role in enzyme inhibition, which is crucial for understanding cellular processes and drug discovery.

Enzyme Inhibition

Research indicates that this compound may act as an effective inhibitor for certain enzymes, making it valuable in the study of metabolic pathways. In particular, its structural similarities to other pyrazine derivatives suggest potential applications in targeting specific enzymatic activities related to disease mechanisms .

Antimicrobial Activity

In studies evaluating the antimicrobial properties of substituted pyrazinecarboxylic acids, derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis and various fungal strains. For instance, certain derivatives demonstrated up to 72% inhibition against Mycobacterium tuberculosis H(37)Rv . This highlights the compound's potential as a lead structure in developing new antimicrobial agents.

Case Studies

- Antimycobacterial Activity :

- Antifungal Effects :

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-function relationships.

| Compound Name | Biological Activity |

|---|---|

| Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | Moderate anti-mycobacterial activity |

| 5-tert-butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide | High antifungal activity (MIC = 31.25 µmol/mL) |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | Significant inhibition of oxygen evolution in chloroplasts (IC50 = 41.9 µmol/L) |

Q & A

Q. What are the recommended synthetic strategies for preparing Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves sequential halogenation and functionalization of the pyrazine ring. A typical approach starts with methyl pyrazine-2-carboxylate derivatives, followed by bromination and chlorination. For example:

- Bromination : Use bromine in acetic acid at 80°C to introduce bromine at the 3-position .

- Chlorination : Chlorine gas or sulfuryl chloride (SO₂Cl₂) in DCM at 0–25°C targets the 6-position .

- Dimethylamino substitution : React with dimethylamine in THF under reflux, using a base like K₂CO₃ to deprotonate intermediates .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients) . Yield optimization requires strict control of stoichiometry and temperature.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions. The dimethylamino group shows a singlet at δ ~2.8–3.2 ppm for N(CH₃)₂. Halogenated pyrazine carbons resonate at δ 140–160 ppm in ¹³C NMR .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. The bromine and chlorine atoms generate strong anomalous scattering, aiding in resolving positional ambiguities .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z ~352.96 for C₉H₁₀BrClN₃O₂).

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction pathways for pyrazine derivatives with multiple halogen substituents?

- Methodological Answer : Conflicting data often arise from competing reactivity (e.g., bromine vs. chlorine substitution). To address this:

- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor kinetic products (e.g., bromination at the 3-position) and higher temperatures (80°C) for thermodynamic products .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict regioselectivity. The electron-withdrawing carboxylate group directs electrophiles to the 3- and 6-positions .

- Isotopic Labeling : Use ⁸¹Br/³⁷Cl isotopic studies to track substitution pathways .

Q. How can crystallographic data be leveraged to analyze hydrogen-bonding interactions and supramolecular assembly in derivatives of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H⋯O or C–H⋯Cl interactions). The dimethylamino group participates in N–H⋯O bonds with carboxylate oxygens, forming R₂²(8) motifs .

- SHELX Refinement : Use TWIN and HKLF5 commands in SHELXL to handle twinned crystals or disordered halogen atoms .

- Thermal Ellipsoids : Analyze anisotropic displacement parameters to assess steric strain from bulky substituents.

Q. What are the mechanistic implications of dimethylamino group substitution on the pyrazine ring’s electronic profile and reactivity?

- Methodological Answer :

- Hammett Analysis : The dimethylamino group is a strong electron donor (σₚ ~-0.83), activating the ring toward electrophilic substitution at para/meta positions.

- Cyclic Voltammetry : Measure redox potentials to quantify electron-donating effects. A shift to lower oxidation potentials (~0.2–0.4 V) indicates enhanced electron density .

- DFT Studies : Calculate NBO charges to map electron distribution. The dimethylamino group increases electron density at the 5-position, facilitating nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.